molecular formula C9H8BrNO B13633876 3-bromo-6-methoxy-1H-indole

3-bromo-6-methoxy-1H-indole

Cat. No.: B13633876
M. Wt: 226.07 g/mol
InChI Key: RVYZHGDHWKFXMY-UHFFFAOYSA-N
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Description

3-bromo-6-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indoles play a crucial role in cell biology and have been incorporated into many important synthetic drug molecules . This compound, specifically, features a bromine atom at the third position and a methoxy group at the sixth position on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-methoxy-1H-indole typically involves the bromination of 6-methoxyindole. One common method is to use N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, reagent concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-methoxy-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form different functional groups.

    Reduction Reactions: The indole ring can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

Scientific Research Applications

3-bromo-6-methoxy-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-6-methoxy-1H-indole involves its interaction with specific molecular targets. The bromine atom and methoxy group influence its binding affinity and specificity to various receptors and enzymes. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the target .

Comparison with Similar Compounds

Similar Compounds

    6-methoxyindole: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-bromoindole: Lacks the methoxy group, affecting its biological activity and chemical reactivity.

    5-bromo-6-methoxyindole: Similar structure but with the bromine atom at a different position, leading to different reactivity and biological properties.

Uniqueness

3-bromo-6-methoxy-1H-indole is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

3-bromo-6-methoxy-1H-indole

InChI

InChI=1S/C9H8BrNO/c1-12-6-2-3-7-8(10)5-11-9(7)4-6/h2-5,11H,1H3

InChI Key

RVYZHGDHWKFXMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)Br

Origin of Product

United States

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